molecular formula C8H8FN3 B2552320 (6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine CAS No. 1020033-25-3

(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine

Cat. No.: B2552320
CAS No.: 1020033-25-3
M. Wt: 165.171
InChI Key: YHSLWZUZCOKIKQ-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Naming Conventions

The IUPAC name (6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine follows systematic naming rules for heterocyclic compounds:

  • Core Structure : The parent ring system is imidazo[1,2-a]pyridine , a fused bicyclic structure where an imidazole ring (five-membered, two nitrogen atoms) is fused to a pyridine ring (six-membered, one nitrogen atom) at positions 1 and 2.
  • Substituents :
    • A fluorine atom is attached to the 6-position of the imidazo[1,2-a]pyridine core.
    • A methanamine group (-CH₂-NH₂) is attached to the 3-position of the same core.

The numbering prioritizes the pyridine ring’s nitrogen atom as position 1, with the imidazole ring’s nitrogens at positions 2 and 3 (see Figure 1 for structural representation).

Key Naming Rules :

  • The imidazo[1,2-a]pyridine descriptor indicates the fusion pattern, where the "a" denotes the shared side between the two rings.
  • Substituent positions are numbered according to IUPAC guidelines for bicyclic systems.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₈H₈FN₃ , derived from:

  • Core : Imidazo[1,2-a]pyridine (C₇H₅N₂).
  • Substituents : Fluorine (F) and methanamine (CH₂NH₂).
Property Value Source
Molecular Formula C₈H₈FN₃ PubChem
Molecular Weight 165.17 g/mol PubChem ,
Degrees of Unsaturation 6 Calculated

Breakdown of Molecular Weight :

  • Carbon: 8 × 12.01 = 96.08 g/mol
  • Hydrogen: 8 × 1.008 = 8.064 g/mol
  • Fluorine: 19.00 g/mol
  • Nitrogen: 3 × 14.01 = 42.03 g/mol
  • Total: 96.08 + 8.064 + 19.00 + 42.03 = 165.17 g/mol

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for this compound are not publicly available, insights can be drawn from related imidazo[1,2-a]pyridine derivatives:

Key Crystallographic Parameters
Parameter Value (Analogous Compound) Source
Space Group I 1 2/a 1 (Monoclinic) COD
Unit Cell Dimensions a = 12.087 Å, b = 8.161 Å, c = 19.776 Å COD
β Angle 102.192° COD

Structural Features :

  • The imidazo[1,2-a]pyridine core is planar due to conjugation.
  • Fluorine and methanamine substituents may induce steric or electronic effects, potentially altering packing motifs.
  • Hydrogen bonding via the methanamine group could influence crystallization behavior.

Limitations :

  • No X-ray data exist for this specific compound, necessitating reliance on analogous structures.
  • Computational methods (e.g., DFT) may be required to predict crystal packing.

Tautomeric Forms and Resonance Structures

The imidazo[1,2-a]pyridine core and methanamine substituent introduce potential tautomerism and resonance stabilization:

Tautomeric Equilibria
  • Imidazo[1,2-a]pyridine Core :

    • The core can exist in N-H or N-protonated forms, depending on pH and solvent polarity.
    • Fluorine at position 6 may stabilize resonance structures via electron-withdrawing effects.
  • Methanamine Group :

    • The -NH₂ group can act as a hydrogen bond donor, influencing tautomer distribution.
    • Protonation/deprotonation may occur at the amine nitrogen, forming -NH₃⁺ at acidic conditions.

Resonance Structures :

Form Description
Canonical (N-H) Neutral imidazo[1,2-a]pyridine with NH in ring
Tautomer (N-protonated) Proton transferred to adjacent nitrogen

Key Drivers :

  • Fluorine’s Electron-Withdrawing Effect : Stabilizes resonance forms by delocalizing electron density.
  • Amine Basicity : Methanamine’s pKa (~8.5–9.5, estimated) determines its protonation state.

Experimental Evidence :

  • Fluorescence studies on imidazo[1,2-a]pyridine derivatives suggest excited-state proton transfer (ESPT) pathways, supporting tautomerism under photophysical conditions.
  • Computational studies are recommended to quantify tautomer ratios and resonance contributions.

Properties

IUPAC Name

(6-fluoroimidazo[1,2-a]pyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c9-6-1-2-8-11-4-7(3-10)12(8)5-6/h1-2,4-5H,3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSLWZUZCOKIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine typically involves the reaction of 6-fluoroimidazo[1,2-a]pyridine with a suitable amine source under controlled conditions. One common method includes the use of reductive amination, where the imidazo[1,2-a]pyridine is reacted with formaldehyde and ammonium formate in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent quality and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine ring.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce a variety of fluorine-substituted derivatives .

Scientific Research Applications

Cancer Treatment

Mechanism of Action:
The compound has been identified as a potent inhibitor of c-KIT kinase, a receptor tyrosine kinase implicated in several cancers, including gastrointestinal stromal tumors (GISTs). Mutations in the c-KIT gene lead to ligand-independent activation of the kinase, driving tumor growth. (6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine has shown efficacy against various mutations, particularly the V654A secondary mutation associated with resistance to existing therapies .

Case Studies:
Research indicates that compounds targeting c-KIT can significantly reduce tumor size and improve survival rates in animal models. For instance, studies have demonstrated that the administration of this compound led to a notable decrease in tumor proliferation markers in GIST models .

Enzyme Inhibition

Urease Inhibition:
Recent studies have revealed that derivatives of imidazo[1,2-a]pyridine scaffolds exhibit significant urease inhibition. Urease is an enzyme associated with gastric ulcers and is a target for drug development aimed at treating such conditions. The compound's analogs were synthesized and tested for their inhibitory effects on urease activity, showing promising results with IC50 values indicating effective inhibition compared to standard drugs .

Research Findings:
In vitro testing has demonstrated that certain derivatives of this compound possess IC50 values significantly lower than those of conventional urease inhibitors, suggesting a potential new avenue for ulcer treatment .

Pharmaceutical Formulations

Pharmaceutical Compositions:
The compound can be formulated into pharmaceutical compositions for various routes of administration. Its stability and solubility profiles make it suitable for oral and injectable forms. Research indicates that formulations containing this compound maintain high bioavailability and therapeutic efficacy in preclinical studies .

Mechanism of Action

The mechanism of action of (6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituents at positions 2, 3, 6, and 5. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Features Biological Activity Reference
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine 6-F, 3-CH2NH2 Enhanced metabolic stability, moderate polarity Antimicrobial (under evaluation)
N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine 5-CH3, 3-CH2N(CH3)2, 2-Ar Improved lipophilicity, broad-spectrum activity Antibacterial (E. coli, S. aureus), Antifungal (C. albicans)
1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine 2-(4-F-C6H4), 6-CF3, 3-CH2NH2 High electron-withdrawing effect, increased solubility Not reported (structural optimization candidate)
(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine 6-CF3, 2-CH2NH2 Altered regiochemistry, moderate polarity Unspecified (preclinical evaluation)
N-{[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl}-N-isopropylpropan-2-amine 2-(4-F-C6H4), 6-CH3, 3-CH2N(iPr)2 High lipophilicity, CNS penetration potential Antibacterial (Gram-positive)
Table 2: Antimicrobial Activity (MIC Values)
Compound E. coli (µg/mL) S. aureus (µg/mL) C. albicans (µg/mL)
(6-Fluoro)methanamine 32 16 64
N,N-Dimethyl-1-(5-methyl-2-arylimidazo...) 8 4 16
IP-5 (N-isopropyl derivative) >64 8 >64

Physicochemical Properties

  • Solubility : Fluorine and CF3 groups enhance aqueous solubility (e.g., 6-CF3 analog: ~1.10 g/cm3 predicted density vs. 6-F analog: data pending).
  • Thermal Stability : Methyl-substituted derivatives (e.g., 6-CH3 in ) exhibit higher melting points (>200°C) compared to fluorinated analogs.

Biological Activity

(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves functionalization techniques that can include radical reactions, transition metal catalysis, and other synthetic methodologies. The compound can be synthesized through various approaches that modify the imidazo[1,2-a]pyridine framework to introduce the methanamine group effectively.

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-a]pyridines, including this compound, exhibit significant antimicrobial activities. A study highlighted that such compounds could inhibit bacterial growth and display antifungal properties. The specific mechanisms often involve interference with bacterial protein synthesis or disruption of cell membrane integrity .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, a series of phosphonocarboxylate derivatives containing imidazo[1,2-a]pyridine rings demonstrated cytotoxic effects against human cancer cell lines such as HeLa. The half-maximal inhibitory concentration (IC50) values were determined through viability assays, revealing that some derivatives had IC50 values below 150 μM, indicating potent activity against cancer cells .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The presence of the fluorine atom enhances its binding affinity to certain receptors or enzymes involved in disease pathways. For example, the compound has been shown to inhibit geranylgeranylation processes critical for cancer cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare it with other imidazo[1,2-a]pyridine derivatives:

Compound NameStructureBiological ActivityIC50 (μM)
This compoundC8H8FN3Antimicrobial; Anticancer<150
5-Fluoroimidazo[4,5-b]pyridineC8H7FN2Antiparasitic3.7
2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acidC9H9FN2O2Anticancer50

This table illustrates the diverse biological activities exhibited by related compounds and highlights the promising nature of this compound.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Anticancer Study : A recent study investigated a series of 12 novel phosphonocarboxylate derivatives based on imidazo[1,2-a]pyridine structures. Among these compounds, several displayed significant cytotoxicity against HeLa cells with IC50 values ranging from 25 to 735 μM. The study underscored the importance of structural modifications in enhancing biological activity and highlighted the potential for developing new anticancer agents based on this scaffold .
  • Antimicrobial Investigation : Another research effort focused on the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. The study found that compounds like this compound exhibited broad-spectrum activity against various bacterial strains and fungi. The mechanism was attributed to disruption of cellular functions critical for microbial survival .

Q & A

Q. What are the recommended synthetic routes for (6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine?

  • Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation of 6-fluoroimidazo[1,2-a]pyridine followed by reductive amination. details a similar protocol using phosphorus oxychloride (POCl₃), DMF, and chloroform under reflux to generate an imidazo[1,2-a]pyridine-3-carbaldehyde intermediate . For reductive amination, the aldehyde can react with ammonia or ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) to yield the methanamine derivative. Alternative routes involve condensation of pre-functionalized imidazo[1,2-a]pyridines with amine precursors using glacial acetic acid as a catalyst, as described in for analogous aryl methanamines .

Q. How can the compound be characterized to confirm its structural identity and purity?

  • Methodological Answer : Key characterization methods include:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify fluorine coupling patterns and amine proton signals.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (e.g., fluorine’s absence of isotope simplifies interpretation).
  • HPLC-PDA : Assess purity (>95% recommended for pharmacological studies; see for similar analytical standards) .
  • X-ray Crystallography : If crystalline, compare bond lengths/angles with imidazo[1,2-a]pyridine derivatives (e.g., provides protocols for crystallographic data collection) .

Q. What physicochemical properties are critical for predicting bioavailability?

  • Methodological Answer : Calculate or experimentally determine:
  • LogP : Use computational tools (e.g., XLOGP3, consensus LogP) to predict lipophilicity. reports LogP values for structurally related compounds .
  • Topological Polar Surface Area (TPSA) : Aim for <90 Ų to ensure membrane permeability.
  • Hydrogen Bond Donors/Acceptors : Limit to ≤3 donors and ≤6 acceptors (Lipinski’s Rule of Five).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

  • Methodological Answer :
  • Fluorine Isosteric Replacement : Replace the 6-fluoro group with trifluoromethyl or chloro to assess electronic effects on target binding (see ’s isosteric substitution strategies) .
  • Amine Functionalization : Modify the methanamine group to secondary or tertiary amines (e.g., dimethylamine, cyclopropylamine) and evaluate changes in potency/selectivity (as in ’s kinase inhibitor designs) .
  • Scaffold Hopping : Replace imidazo[1,2-a]pyridine with quinoline or pyrazine cores to probe steric tolerance ( provides a pyrazine-based analog template) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Curves : Perform assays at multiple concentrations (e.g., 1 nM–10 µM) to confirm IC₅₀/EC₅₀ reproducibility.
  • Off-Target Profiling : Use panels like Eurofins Cerep’s SafetyScreen44 to identify non-specific binding (e.g., ’s PDE10 inhibitor study compared selectivity against other phosphodiesterases) .
  • Metabolite Identification : Incubate with liver microsomes to detect active/inactive metabolites that may explain discrepancies in in vitro vs. in vivo results.

Q. How can computational modeling guide the design of derivatives with improved target affinity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., COX-2 in or CDK2 in ) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to identify critical binding residues.
  • Free Energy Perturbation (FEP) : Quantify energy changes from fluorine substitution or amine modifications (see ’s fluorinated analog analysis) .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

  • Methodological Answer :
  • Neuropharmacology : Use rodent models (e.g., forced swim test for antidepressants) if targeting CNS receptors (e.g., ’s fluorophenyl derivatives for benzodiazepine receptor binding) .
  • Inflammation/Oncology : Xenograft models for COX-2 or kinase-driven cancers ( and provide protocols for tumor growth inhibition studies) .
  • Pharmacokinetics : Measure plasma half-life, brain penetration, and clearance in Sprague-Dawley rats using LC-MS/MS quantification.

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